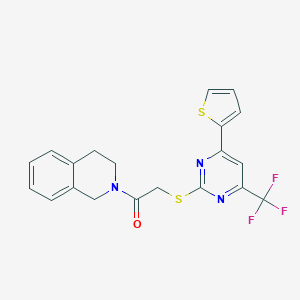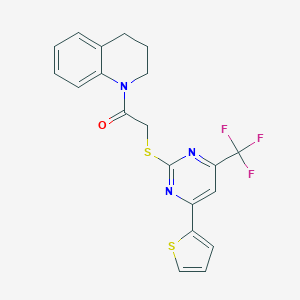![molecular formula C21H21N3O5S2 B284379 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide, also known as ATPI-13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPI-13 belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide is not fully understood, but studies suggest that it exerts its therapeutic effects by modulating various cellular pathways. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, this compound has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
实验室实验的优点和局限性
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its potent anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, the limitations of this compound include its low solubility and stability, which may affect its efficacy and bioavailability.
未来方向
The potential therapeutic applications of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide are still being explored, and several future directions can be pursued. One possible future direction is to develop this compound derivatives with improved solubility and stability. Moreover, further studies are required to elucidate the precise mechanism of action of this compound and its potential applications in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anticancer and anti-inflammatory activity, and its mechanism of action is still being explored. Further studies are required to fully understand the potential applications of this compound in various diseases and to develop this compound derivatives with improved efficacy and bioavailability.
合成方法
The synthesis of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide involves the condensation reaction of 3-allyl-4-hydroxy-2-methylthiobutanoic acid with phenylsulfonyl isocyanate, followed by the reaction with 3-methoxyaniline and acetic anhydride. The final product is obtained after purification by recrystallization.
科学研究应用
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C21H21N3O5S2 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-12-24-20(26)18(14-19(25)22-15-8-7-9-16(13-15)29-2)30-21(24)23-31(27,28)17-10-5-4-6-11-17/h3-11,13,18H,1,12,14H2,2H3,(H,22,25) |
InChI 键 |
KXJNVASTHYNKNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)

![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

